molecular formula C36H26F6N6O8S2 B610083 Phen-DC3 Trifluoromethanesulfonate

Phen-DC3 Trifluoromethanesulfonate

Cat. No.: B610083
M. Wt: 848.8 g/mol
InChI Key: PYJCATLYPXPYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Phen-DC3 Trifluoromethanesulfonate acts as a G-quadruplex (G4) specific ligand and can inhibit FANCJ and DinG helicases . In yeast S. cerevisiae, G-quadruplexes form and pose a specific challenge to replication if not properly processed .

Safety and Hazards

Phen-DC3 Trifluoromethanesulfonate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water .

Future Directions

Phen-DC3 Trifluoromethanesulfonate has been used in research to detect G4 structures in cancer cells . This opens up new directions for the use of this compound as a selective G4 .

Relevant Papers Several papers have been published on this compound . These include studies on the refolding of human telomeric DNA into a chair-type antiparallel G-quadruplex through ligand intercalation , and the use of this compound in the detection of G4 structures in cancer cells .

Biochemical Analysis

Biochemical Properties

Phen-DC3 Trifluoromethanesulfonate plays a crucial role in biochemical reactions by specifically targeting G-quadruplex structures. It inhibits helicases FANCJ and DinG with IC50 values of 65±6 nM and 50±10 nM, respectively . These helicases are essential for unwinding G4 structures during DNA replication and repair. By inhibiting these enzymes, this compound stabilizes G4 structures, thereby preventing genomic instability and potential mutations .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces frequent rearrangements in CEB1-WT arrays and destabilizes c-Myc alleles in the absence of PIF1 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by stabilizing G4 structures, leading to altered transcriptional regulation and potential changes in metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to G-quadruplex structures with high affinity. This binding inhibits the activity of helicases such as FANCJ and DinG, preventing the unwinding of G4 structures . Additionally, this compound promotes the dissociation of telomerase from its product during elongation, thereby reducing telomerase processivity . These interactions result in the stabilization of G4 structures and subsequent changes in gene expression and genomic stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at 4°C in a sealed container away from moisture . In the presence of PIF1, the stability of CEB1 and CEB25 alleles is significantly reduced . Long-term exposure to this compound can lead to persistent genomic instability and altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits helicase activity and stabilizes G4 structures without causing significant toxicity . At higher doses, this compound can induce toxic effects, including genomic instability and potential adverse effects on cellular functions . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA/RNA synthesis inhibition. It interacts with enzymes such as FANCJ and DinG, which are crucial for maintaining genomic stability . By inhibiting these enzymes, this compound affects metabolic flux and metabolite levels, leading to altered cellular metabolism and potential changes in energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to G-quadruplex structures, where it exerts its inhibitory effects on helicases . The compound’s distribution is influenced by its affinity for G4 structures and its ability to penetrate cellular membranes .

Subcellular Localization

This compound is primarily localized to the nucleus, where it targets G-quadruplex structures in DNA . Its activity is influenced by post-translational modifications and targeting signals that direct it to specific nuclear compartments . This subcellular localization is essential for its role in stabilizing G4 structures and inhibiting helicase activity .

Preparation Methods

Phen-DC3 Trifluoromethanesulfonate is synthesized through a series of chemical reactions involving the introduction of trifluoromethanesulfonate groups to the Phen-DC3 molecule. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .

Chemical Reactions Analysis

Phen-DC3 Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Phen-DC3 Trifluoromethanesulfonate is unique due to its high affinity and selectivity for G-quadruplex structures. Similar compounds include:

Properties

IUPAC Name

2-N,9-N-bis(1-methylquinolin-1-ium-3-yl)-1,10-phenanthroline-2,9-dicarboxamide;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24N6O2.2CHF3O3S/c1-39-19-25(17-23-7-3-5-9-29(23)39)35-33(41)27-15-13-21-11-12-22-14-16-28(38-32(22)31(21)37-27)34(42)36-26-18-24-8-4-6-10-30(24)40(2)20-26;2*2-1(3,4)8(5,6)7/h3-20H,1-2H3;2*(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJCATLYPXPYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7[N+](=C6)C)C=C3.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26F6N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

848.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.